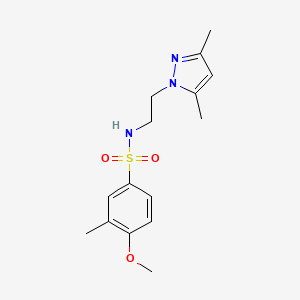
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide involves complex reactions where precursors undergo specific transformations to yield the desired product. For example, the synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide through a cyclocondensation reaction of 4-hydrazinylbenzenesulfonamide 3 with chalcone under basic conditions shows a similar synthesis pathway, emphasizing the importance of selecting appropriate reactants and conditions to achieve high yields and desired product characteristics (Rahayu et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using techniques such as X-ray crystallography, which provides detailed insights into the atomic arrangement and molecular geometry. This information is crucial for understanding the compound's chemical behavior and interactions. For instance, the crystal structure analysis of similar compounds has helped to identify the arrangement of functional groups and predict the reactivity and interaction capabilities of the molecules (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are significantly influenced by their molecular structure. Studies on similar molecules have demonstrated various chemical reactions, including aminohalogenation and cyclocondensation, which are essential for synthesizing and modifying these compounds for specific applications. The reactivity towards different reagents and conditions underlines the compound's versatility in chemical synthesis and potential use in creating more complex molecules (Zhang et al., 2010).
Applications De Recherche Scientifique
Antiviral and Antifungal Activity
Sulfonamide compounds have been synthesized and evaluated for their potential antiviral and antifungal activities. For example, novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and screened for their in vitro anti-HIV and antifungal activities, showing promising results in the preliminary screenings (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been developed, exhibiting high singlet oxygen quantum yield. These properties make them very useful as photosensitizers in photodynamic therapy, potentially for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
The anticancer properties of sulfonamide derivatives have been a subject of research, with studies focusing on the synthesis and evaluation of such compounds against various cancer cell lines. For instance, the synthesis and crystal structure of a specific sulfonamide compound revealed interesting insights into its anticancer properties, highlighting the potential of sulfonamide derivatives in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Anti-Inflammatory and Antioxidant Activities
Celecoxib derivatives, including sulfonamide compounds, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies indicate the broad therapeutic potential of sulfonamide derivatives beyond their traditional use (Küçükgüzel et al., 2013).
Molecular Docking Studies
Heterocyclic compounds containing sulfonamide moiety have been synthesized and subjected to molecular docking studies to determine their suitability as inhibitors against certain enzymes, showcasing the role of sulfonamide derivatives in the design of enzyme inhibitors (Hassan, 2014).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-9-14(5-6-15(11)21-4)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDZKMJIJYYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

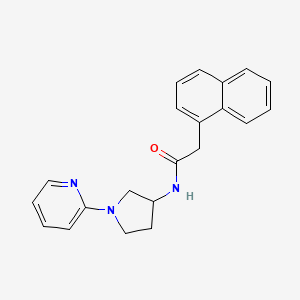
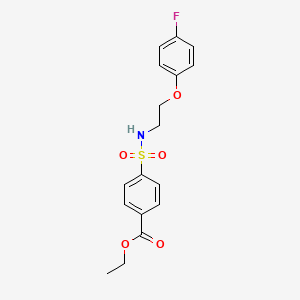
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
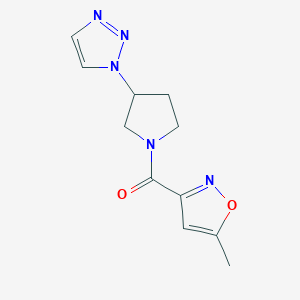
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
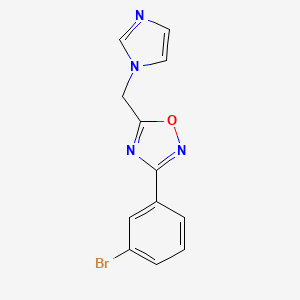
![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
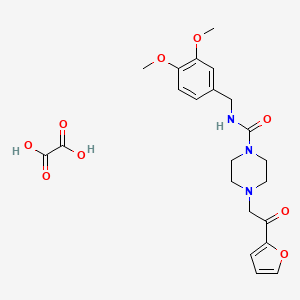
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
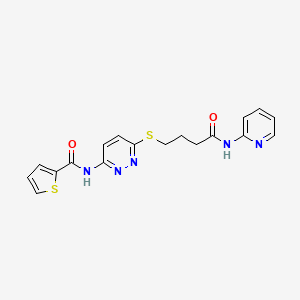
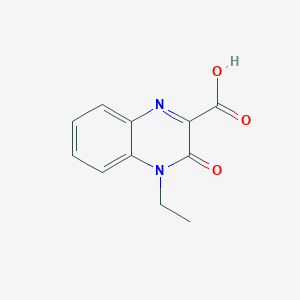
![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)